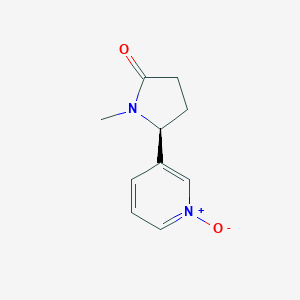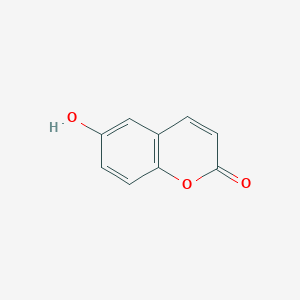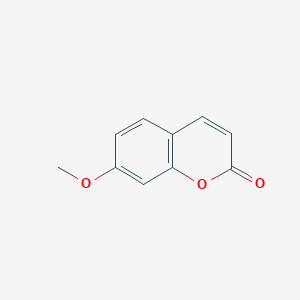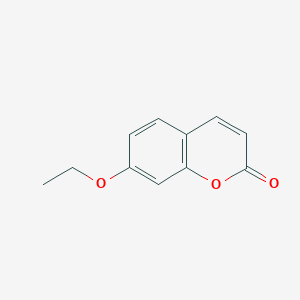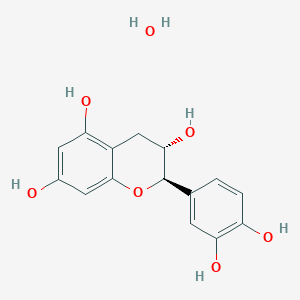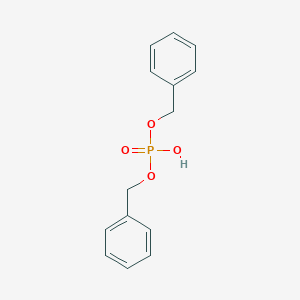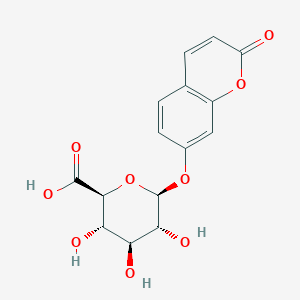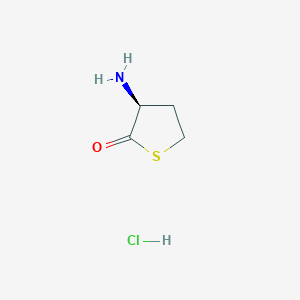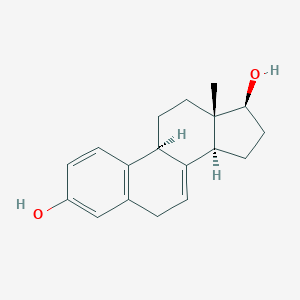
17β-Dihydroequilin
Vue d'ensemble
Description
17beta-Dihydroequilin is a naturally occurring estrogen sex hormone found in horses. It is also used as a medication. As the C3 sulfate ester sodium salt, it is a minor constituent (1.7%) of conjugated estrogens (CEEs; brand name Premarin) .
Molecular Structure Analysis
The molecular formula of 17beta-Dihydroequilin is C18H22O2. It has an average mass of 270.366 Da and a mono-isotopic mass of 270.161987 Da .Physical And Chemical Properties Analysis
17beta-Dihydroequilin has a density of 1.2±0.1 g/cm3, a boiling point of 457.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. Its enthalpy of vaporization is 75.7±3.0 kJ/mol, and it has a flash point of 217.2±23.3 °C. The index of refraction is 1.637, and it has a molar refractivity of 78.9±0.4 cm3 .Applications De Recherche Scientifique
Pharmacologie
Le 17β-Dihydroequilin est un œstrogène, ou un agoniste des récepteurs aux œstrogènes (RE), le REα et le REβ . Il présente environ 113 % et 108 % de l'affinité de liaison relative de l'estradiol pour le REα et le REβ, respectivement . Il présente l'activité œstrogénique la plus élevée et la plus grande puissance œstrogénique parmi les œstrogènes équins .
Pharmacocinétique
Le taux de clairance métabolique du this compound est de 1 250 L/jour/m², comparativement à 580 L/jour/m² pour l'estradiol . Il présente environ 30 % de l'affinité de liaison relative de la testostérone pour la globuline de liaison aux hormones sexuelles (SHBG), comparativement à 50 % pour l'estradiol .
Médication
Le this compound est une hormone sexuelle œstrogénique naturelle que l'on trouve chez les chevaux, ainsi qu'un médicament . Sous la forme de sel de sodium de l'ester sulfate en C3, il est un constituant mineur (1,7 %) des œstrogènes conjugués (CEE ; nom de marque Premarin) .
Conversion dans le corps
L'équiline, le deuxième composant majeur des œstrogènes conjugués après l'œstrone, est transformée de manière réversible en this compound, de manière analogue à la transformation de l'œstrone en estradiol . Bien que le this compound ne soit qu'un constituant mineur des CEE, il est, avec l'estradiol, l'œstrogène le plus important en ce qui concerne l'activité œstrogénique du médicament .
Modulateur sélectif des récepteurs aux œstrogènes (SERM)
Le this compound a montré de manière inattendue un profil d'activité œstrogénique de type modulateur sélectif des récepteurs aux œstrogènes (SERM) dans des études chez les singes
Mécanisme D'action
Safety and Hazards
Like CEEs as a whole, 17beta-Dihydroequilin has disproportionate effects in certain tissues such as the liver and uterus. Equilin, the second major component of conjugated estrogens after estrone, is reversibly transformed into 17beta-Dihydroequilin analogously to the transformation of estrone into estradiol .
Analyse Biochimique
Biochemical Properties
17beta-Dihydroequilin acts as an estrogen, binding to estrogen receptors (ERs) such as ERα and ERβ . It has a relative binding affinity of approximately 113% and 108% for ERα and ERβ, respectively . This compound interacts with various biomolecules, including sex hormone-binding globulin (SHBG), with about 30% of the relative binding affinity of testosterone . The metabolic clearance rate of 17beta-Dihydroequilin is 1,250 L/day/m² .
Cellular Effects
17beta-Dihydroequilin influences cell function by acting as an agonist of estrogen receptors, leading to various cellular responses . It has been shown to have disproportionate effects in tissues such as the liver and uterus . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its estrogenic activity .
Molecular Mechanism
At the molecular level, 17beta-Dihydroequilin exerts its effects by binding to estrogen receptors, leading to the activation of these receptors and subsequent changes in gene expression . It has a higher estrogenic activity and potency compared to other equine estrogens . The compound’s interaction with estrogen receptors results in various physiological effects, including the regulation of reproductive and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 17beta-Dihydroequilin have been studied over time to understand its stability and degradation. The compound has a metabolic clearance rate of 1,250 L/day/m², indicating its rapid metabolism . Long-term studies have shown that 17beta-Dihydroequilin can maintain its estrogenic activity over extended periods, with significant effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of 17beta-Dihydroequilin vary with different dosages. At lower doses, the compound exhibits estrogenic activity, while higher doses can lead to toxic or adverse effects . The threshold effects observed in these studies highlight the importance of dosage regulation to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
17beta-Dihydroequilin is involved in various metabolic pathways, including its conversion to equilin and other metabolites . The compound interacts with enzymes such as 17beta-hydroxysteroid dehydrogenase, which plays a crucial role in its metabolism . These metabolic pathways influence the levels of metabolites and the overall metabolic flux within the body .
Transport and Distribution
Within cells and tissues, 17beta-Dihydroequilin is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to SHBG and other transport proteins . This distribution affects its bioavailability and overall physiological effects .
Subcellular Localization
17beta-Dihydroequilin’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 17beta-Dihydroequilin exerts its effects in the appropriate cellular contexts .
Propriétés
IUPAC Name |
13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16-17,19-20H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMJANWPUQQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3563-27-7 | |
| Record name | NSC12170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 17β-Dihydroequilin interact with estrogen receptors (ERs) and what are the downstream effects compared to 17β-estradiol?
A: this compound, like other ring B unsaturated estrogens, exhibits differential interactions with ERα and ERβ. While its binding affinity for both ER subtypes is lower than that of 17β-estradiol, it demonstrates a higher preference for ERβ. [] This selective binding to ERβ leads to significant transcriptional activity, particularly in the presence of both ER subtypes. For instance, this compound induced a 200% increase in secreted alkaline phosphatase activity when both ERα and ERβ were present, surpassing the activity observed with 17β-estradiol in the same context. [] This suggests that this compound may exert its effects primarily through ERβ, particularly in tissues where both ER subtypes are expressed.
Q2: Can you elaborate on the potential therapeutic implications of the differential ER subtype activation by this compound?
A: The preferential activation of ERβ by this compound presents exciting opportunities for developing targeted hormone replacement therapies. [] Since ERβ is the predominant ER subtype in certain tissues, such as bone and the cardiovascular system, this compound could potentially offer beneficial effects in these tissues with potentially fewer side effects associated with ERα activation. Further research is crucial to explore these possibilities and determine the clinical relevance of these findings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




